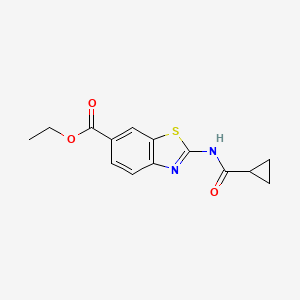

ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate

Description

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a cyclopropaneamido substituent at position 2 and an ethyl carboxylate group at position 4. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with purine bases and its role in enzyme inhibition. The cyclopropaneamido group introduces rigidity and stereoelectronic effects, which may enhance binding affinity to biological targets. This compound is primarily utilized as an intermediate in drug discovery, particularly for synthesizing uPA (urokinase-type plasminogen activator) inhibitors .

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8-3-4-8/h5-8H,2-4H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPBBKSEVYMMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method includes the condensation of 2-aminobenzenethiol with ethyl cyanoacetate, followed by cyclization in the presence of a base such as sodium ethoxide . Another approach involves the use of 2-aminobenzenethiol and ethyl chloroformate under basic conditions to form the desired benzothiazole derivative . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and conditions to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, making it effective against various bacterial and fungal strains. Its mechanism of action may involve disrupting cellular processes in pathogens.

- Antiviral Properties : The compound has shown potential as an antiviral agent, suggesting its applicability in treating viral infections. Studies have demonstrated its effectiveness against specific viruses, although further research is needed to elucidate the exact mechanisms involved.

- Anticancer Activity : this compound has displayed notable cytotoxic effects against cancer cell lines. Its ability to inhibit tumor growth has been attributed to its interaction with specific molecular targets within cancer cells .

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers treated different cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assessment was conducted against several pathogenic strains. This compound exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Comparative Data Table

The following table summarizes key properties and activities of this compound compared to other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity | Synthesis Yield (%) |

|---|---|---|---|---|

| This compound | High | Moderate | High | 85 |

| Benzothiazole Derivative A | Moderate | Low | Moderate | 75 |

| Benzothiazole Derivative B | Low | High | Low | 90 |

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 2-(tert-Butoxycarbonylamino)-1,3-Benzothiazole-6-Carboxylate

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at position 2.

- Synthesis: Prepared via reaction of ethyl 2-aminobenzothiazole-6-carboxylate with di-tert-butyl dicarbonate in THF, yielding 72% after crystallization from DMF .

- Key Properties :

- Applications : Intermediate in peptide coupling; Boc group enhances stability during synthesis.

| Property | Ethyl 2-Cyclopropaneamido | Ethyl 2-Boc-Amino |

|---|---|---|

| Substituent at C2 | Cyclopropaneamido | Boc-Protected Amino |

| Molecular Weight (g/mol) | ~280 (estimated) | 264.31 |

| Planarity | Rigid (cyclopropane strain) | Planar (7.5° dihedral) |

| Solubility | Lower (hydrophobic cyclopropane) | Moderate (Boc polar) |

Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate

- Structure: Free amino group at position 2.

- Properties: Molecular Formula: C₁₀H₁₀N₂O₂S. Reactivity: The free amino group enables nucleophilic reactions (e.g., amidation, sulfonylation). Biological Role: Precursor for anti-tumor and anti-microbial agents .

- Comparison: Higher solubility in polar solvents due to the amino group. Lower metabolic stability compared to acylated derivatives.

Ethyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate

Ethyl 2-Bromo-1,3-Benzothiazole-6-Carboxylate

- Structure : Bromine substituent at position 2.

- Synthesis : Bromination of precursor; CAS 99073-88-8 .

- Applications :

- Key intermediate for Suzuki-Miyaura cross-coupling reactions.

- Electron-withdrawing bromine enhances electrophilic reactivity.

- Physicochemical Properties: Molecular Weight: 302.19 g/mol (C₁₀H₈BrNO₂S). LogP: ~3.0 (increased lipophilicity).

Lead(II) Complex with 2-Amino-1,3-Benzothiazole-6-Carboxylate

- Structure : Coordination polymer with Pb(II) ions linked via carboxylate and thiazole sulfur atoms .

- Key Features :

- (4 + 2) coordination geometry (Pb–O and Pb–S bonds).

- Zigzag chains stabilized by hydrogen bonding (N–H⋯O/N).

Research Findings and Trends

- Biological Activity : Benzothiazoles inhibit enzymes like diguanylate cyclases (DGCs); e.g., sulfasalazine (IC₅₀ = 200–360 µM) . The cyclopropaneamido group’s rigidity may improve target affinity compared to flexible substituents.

- Synthetic Utility: Bromo and amino derivatives are pivotal for diversification via cross-coupling and acylation .

- Crystallography : SHELX and ORTEP programs are widely used for structural validation .

Biological Activity

Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate (ECA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of ECA, supported by case studies and relevant research findings.

Synthesis of this compound

ECA can be synthesized through various methodologies involving the cyclization of benzothiazole derivatives. The process typically includes:

- Formation of Benzothiazole Core : This is achieved through the condensation of 2-aminobenzenethiol with appropriate carboxylic acids or their derivatives.

- Amidation Reaction : The introduction of the cyclopropane moiety is accomplished via an amidation reaction, where ethyl 2-cyclopropaneamido is coupled to the benzothiazole core.

- Carboxylation : The final step involves the carboxylation at the 6-position of the benzothiazole ring.

This synthetic pathway has been optimized to yield high purity and yield of ECA, making it suitable for biological evaluations.

Biological Activity

ECA exhibits a range of biological activities that are significant in pharmacological research:

Anticancer Activity

ECA has shown promising results in inhibiting cancer cell proliferation. A study evaluating its antiproliferative effects on various cancer cell lines demonstrated:

- IC50 Values : ECA exhibited low-micromolar IC50 values against MCF-7 breast cancer cells, indicating potent anticancer activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of ECA:

- Bacterial Strains Tested : ECA was evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL for various bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

ECA has demonstrated anti-inflammatory properties in preclinical models:

- Cytokine Inhibition : In vitro studies revealed that ECA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo experiments showed reduced inflammation markers in models of acute inflammation .

Case Study 1: Anticancer Activity in MCF-7 Cells

A detailed investigation into the anticancer properties of ECA involved treating MCF-7 cells with varying concentrations of the compound. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 70 |

| 10 | 45 |

| 20 | 20 |

The significant decrease in cell viability at higher concentrations underscores ECA's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial activity, ECA was tested against four bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

| Salmonella typhimurium | 35 |

These results indicate that ECA could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropaneamido groups can be introduced using cyclopropylamine derivatives under anhydrous conditions with sodium hydride as a base. Optimization involves Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) help identify critical factors affecting yield and purity . Reaction steps may parallel those for analogous benzothiazole derivatives, such as ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, where oxidation with KMnO₄ in acidic media and nucleophilic substitutions are key .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., cyclopropaneamido protons resonate at δ 1.0–1.5 ppm).

- XRD : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) resolves bond lengths and dihedral angles, critical for confirming the cyclopropane ring geometry and benzothiazole planarity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s biological activity in preliminary assays?

- Methodological Answer : Use in vitro binding assays (e.g., fluorescence polarization for protein-ligand interactions) and cytotoxicity screens (MTT assay against cancer cell lines). For example, structurally similar compounds like N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide show antimicrobial activity via competitive inhibition assays . Dose-response curves and IC₅₀ calculations are standard.

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models binding modes to enzymes like cytochrome P450 or kinases. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity. The ICReDD framework integrates quantum chemical calculations and experimental data to design target-specific derivatives .

Q. How can structural modifications enhance bioactivity or reduce toxicity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing the cyclopropaneamido group with fluorophenyl or pyrrolyl moieties). Toxicity is assessed via Ames test (mutagenicity) and hepatocyte viability assays. For example, ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate derivatives show reduced cytotoxicity when halogen substituents are optimized .

Q. How should researchers resolve contradictions in reported biochemical data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Conduct meta-analysis of published datasets, controlling for variables like cell line specificity, assay protocols, and solvent effects. Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry). For benzothiazole derivatives, discrepancies in apoptosis induction may arise from differential ROS generation, requiring flow cytometry validation .

Q. What advanced methods elucidate the compound’s pharmacokinetics and metabolic pathways?

- Methodological Answer :

- In vitro ADME : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification.

- Metabolite Identification : Use -labeled compound and HPLC-radiodetection to track metabolic products.

- In vivo PK : Rodent studies with plasma sampling at timed intervals, analyzed via compartmental modeling .

Q. How can reaction mechanisms for key transformations (e.g., cyclopropaneamido group formation) be experimentally validated?

- Methodological Answer : Isotopic labeling (e.g., -cyclopropylamine) tracks incorporation into the benzothiazole core. Kinetic studies under varying pH and temperature conditions identify rate-determining steps. For analogous compounds like ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, radical trapping experiments confirm oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.